N-[(3-methoxyphenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide
Description
N-[(3-methoxyphenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide is a structurally complex heterocyclic compound featuring a tricyclic core with sulfur and nitrogen atoms, a piperidine moiety, and a 3-methoxybenzyl substituent. Analytical characterization of such compounds typically employs high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to resolve structural ambiguities and confirm regiochemistry .
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-1-(8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-6-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-30-17-5-2-4-15(12-17)13-25-22(29)16-7-10-28(11-8-16)21-20-19(26-14-27-21)18-6-3-9-24-23(18)31-20/h2-6,9,12,14,16H,7-8,10-11,13H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJPGXYMUMSSCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)C2CCN(CC2)C3=NC=NC4=C3SC5=C4C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(3-methoxyphenyl)methyl]-1-{8-thia-3,5,10-triazatricyclo[7.4.0.0^{2,7}]trideca-1(13),2(7),3,5,9,11-hexaen-6-yl}piperidine-4-carboxamide is a complex organic compound with potential biological activities. This article reviews its biological activity based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C₁₈H₂₃N₅O₂S, with a molecular weight of approximately 433.5 g/mol. The presence of a methoxy group and a piperidine ring suggests potential interactions with various biological targets.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, primarily focusing on its potential as an anti-cancer agent and its effects on neurological conditions.
1. Anti-Cancer Activity
Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Studies : In vitro studies have shown that the compound can induce apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) at concentrations as low as 10 µM after 48 hours of treatment .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12 | Induction of apoptosis |
| A549 | 15 | Cell cycle arrest |
2. Neuroprotective Effects
The compound has also been studied for its neuroprotective properties:
- Mechanism : It appears to modulate neuroinflammatory pathways and reduce oxidative stress in neuronal cells . This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Antimicrobial Activity
Preliminary studies have indicated that the compound possesses antimicrobial properties against certain bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : The methoxy group at the 3-position of the phenyl ring enhances lipophilicity and may improve cell membrane permeability .
- Piperidine Ring : The piperidine moiety is essential for binding to specific biological targets and contributes to the overall stability of the compound in physiological conditions.
Case Studies
Several case studies have highlighted the therapeutic potential of related compounds:
- Case Study on Anti-Cancer Efficacy : A study conducted on a series of triazole derivatives similar to this compound demonstrated significant anti-tumor activity in vivo using mouse models . The derivatives exhibited tumor regression at doses correlating with their in vitro potency.
- Neuroprotection in Animal Models : In rodent models of neurodegeneration, administration of similar compounds resulted in improved cognitive function and reduced neuronal loss compared to controls .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
Structural Similarities and Divergences
The compound’s tricyclic thia-triaza system distinguishes it from simpler heterocycles but shares similarities with derivatives reported in . For example:
- Compound 8 (from ): Contains a pyrrolo[1,2-c][1,3]thiazolo[3,2-a]pyrimidine core with a 4-methoxyphenyl group. The substitution pattern on the aromatic ring (para-methoxy vs. meta-methoxy in the target compound) influences electronic properties and binding affinity .
- Compound 9 (from ): Features a thiazolidin-2-ylidene substituent, introducing conformational rigidity absent in the target compound. This modification could alter solubility or metabolic stability .
Table 1: Key Structural Comparisons
Analytical and Spectroscopic Comparisons
- Mass Spectrometry : The target compound’s MS/MS profile would exhibit fragmentation patterns distinct from Compounds 8 and 9 due to differences in core stability. Molecular networking () could assign a low cosine score (<0.5) to these analogs, reflecting divergent parent ion fragmentation .
- NMR Spectroscopy : Regions of divergence in NMR shifts (e.g., aromatic protons in the 3-methoxybenzyl group vs. 4-methoxyphenyl in Compound 8) would mirror the methodology in , where chemical shift disparities in regions A and B localized substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
